6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrimidine core structure, substituted at multiple positions with varying functional groups, including a methylthio substituent and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the oxadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with acyl chlorides. The subsequent steps involve the coupling of the oxadiazole with a suitable pyrimidine precursor through a series of nucleophilic substitution and condensation reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: On an industrial scale, the production methods would involve similar synthetic routes but optimized for large-scale reactions. Techniques such as continuous flow synthesis and the use of robust catalysts may be employed to ensure efficiency, scalability, and cost-effectiveness. Industrial methods also emphasize stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the oxadiazole ring or the pyrimidine core, depending on the reagents used.
Substitution: : Nucleophilic substitution reactions can modify the functional groups attached to the pyrimidine or oxadiazole rings.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Conditions often involve base or acid catalysis, depending on the nature of the leaving group and nucleophile.
Major Products Formed: The major products formed from these reactions include various oxidized derivatives, reduced forms of the compound, and substituted analogs with altered functional groups.
Scientific Research Applications
6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione has several applications:
Chemistry: : Used as an intermediate in organic synthesis for creating more complex molecules.
Biology: : Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: : Explored as a candidate for developing new drugs, particularly those targeting cancer or infectious diseases, due to its unique structure and reactivity.
Industry: : Utilized in the synthesis of advanced materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
It interacts with specific enzymes, potentially inhibiting their activity or altering their function.
The oxadiazole ring can engage in hydrogen bonding and other interactions with biological molecules, modulating their behavior.
Pathways involved may include disruption of DNA replication in cancer cells, inhibition of microbial enzymes in infectious disease treatment, and modulation of signaling pathways in various biological contexts.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other pyrimidine-based compounds, 6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of the oxadiazole ring and the methylthio substituent. These features confer unique reactivity and interaction profiles.
List of Similar Compounds:
5-methyl-2,4-dioxo-6-thioxo-pyrimidine
5-(2-ethyl-oxadiazol-3-yl)-methylpyrimidine
6-methyl-2,4-dioxo-5-(thiomethyl)-pyrimidine
These comparisons highlight the distinctiveness of our compound and its potential advantages in various applications.
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Biological Activity
The compound 6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione represents a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with a methyl group and an ethyl chain linked to a methylthio-substituted oxadiazole moiety.
Synthesis
The synthesis of This compound involves several key steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carbonyl compounds.
- Pyrimidine Derivative Synthesis : The pyrimidine ring is constructed via condensation reactions of appropriate precursors.
- Final Coupling Reaction : The final compound is obtained by coupling the oxadiazole derivative with the pyrimidine base.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- In Vitro Studies : Compounds similar to This compound were tested against various cancer cell lines such as MCF-7 (breast), HEPG2 (liver), and HCT116 (colon). The IC50 values ranged from 2.08 to 8.72 μg/well, indicating significant growth inhibition in these cancer cells .
Cell Line | IC50 Value (μg/well) |
---|---|
MCF-7 | 2.08 |
HEPG2 | 8.72 |
HCT116 | 4.50 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit thymidylate synthase, which is crucial for DNA replication .
- Induction of Apoptosis : Studies indicate that such derivatives can trigger apoptotic pathways in cancer cells.
Other Biological Activities
Beyond anticancer properties, derivatives of oxadiazoles have demonstrated:
- Antimicrobial Activity : Some studies report that oxadiazole compounds exhibit significant activity against various microbial strains.
- Anti-inflammatory Effects : Certain analogs have shown potential as COX-II inhibitors, suggesting anti-inflammatory properties .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- A study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer efficacy against multiple cell lines and found promising results with specific derivatives showing high selectivity and potency .
- Another investigation focused on the pharmacological evaluation of substituted pyrimidines and their derivatives revealed enhanced bioactivity in certain structural configurations .
Properties
IUPAC Name |
6-methyl-5-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-5-6(8(15)12-9(16)11-5)3-4-7-13-14-10(17-7)18-2/h3-4H2,1-2H3,(H2,11,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORTWTYDAHMQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.